6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylpiperazine moiety, a methoxy group, and a dihydropyridazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperazine with a suitable carbonyl compound, followed by cyclization and methoxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzylpiperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Uniqueness
6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-18-8-6-7-11-20(18)28-22(29)16-21(31-2)23(25-28)24(30)27-14-12-26(13-15-27)17-19-9-4-3-5-10-19/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDWBIBWMWMBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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